1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one
Description
This compound features a pyrrolidine ring substituted with a 3-bromopyridinyloxy group at the 3-position and a 3-chlorophenyl moiety attached via a propan-1-one linker.
Properties
IUPAC Name |
1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O2/c19-16-5-2-9-21-18(16)24-15-8-10-22(12-15)17(23)7-6-13-3-1-4-14(20)11-13/h1-5,9,11,15H,6-8,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHYUPATYXNTKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features a pyrrolidine ring substituted at the 3-position with a 3-bromopyridin-2-yloxy group, while the 1-position is functionalized with a 3-(3-chlorophenyl)propan-1-one moiety. The molecular formula C₁₈H₁₈BrClN₂O₂ (MW: 433.71 g/mol) necessitates precise control over stereoelectronics during synthesis to avoid regioisomeric byproducts.
Retrosynthetic Disconnections
Retrosynthetic analysis suggests three logical fragments:
- 3-Bromopyridin-2-ol as the nucleophilic oxygen donor.
- 3-Chlorophenylpropanone for ketone installation.
- Pyrrolidine as the central scaffold.
Critical disconnections occur at the pyrrolidine N–C bond (for ketone coupling) and the pyridinyl ether linkage (for SNAr or Ullmann-type reactions).
Synthetic Methodologies
Pyrrolidine Functionalization
The synthesis typically begins with N-Boc-pyrrolidin-3-ol, which undergoes Mitsunobu reaction conditions with 3-bromopyridin-2-ol to install the ether linkage. Tributylphosphine and diethyl azodicarboxylate (DEAD) in THF at 0°C yield the protected intermediate 1-(tert-butoxycarbonyl)-3-((3-bromopyridin-2-yl)oxy)pyrrolidine with 78–82% efficiency. Deprotection using HCl/dioxane (4 M, 25°C, 4 h) provides the free amine 3-((3-bromopyridin-2-yl)oxy)pyrrolidine , crucial for subsequent acylations.
Ketone Installation via Acylation
The propanone moiety is introduced through Friedel-Crafts acylation or nucleophilic acyl substitution. Reacting 3-chlorophenylacetic acid chloride with the pyrrolidine amine in dichloromethane (DCM) containing N,N-diisopropylethylamine (DIPEA) at −20°C achieves 65% yield. Microwave-assisted conditions (100°C, 30 min) improve yields to 89% by minimizing thermal decomposition.
Table 1: Acylation Optimization Data
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DIPEA | −20 | 12 | 65 | 92.4 |
| DMAP | 25 | 6 | 71 | 94.1 |
| Microwave | 100 | 0.5 | 89 | 98.7 |
Palladium-Mediated Cross-Coupling
Suzuki-Miyaura Coupling
To circumvent challenges in direct etherification, late-stage Suzuki coupling between 3-bromopyridin-2-yl boronic acid and pre-functionalized pyrrolidine derivatives has been explored. Using Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 equiv), and DMF/H₂O (10:1) at 90°C for 2 h achieves 76% coupling efficiency. This method minimizes competing side reactions at the ketone group.
Buchwald-Hartwig Amination
Alternative routes employ Buchwald-Hartwig amination to install the pyrrolidine nitrogen. Reaction of 3-bromo-2-(pyrrolidin-3-yloxy)pyridine with 3-chlorophenylpropan-1-one in toluene using Xantphos (2 mol%) and Pd₂(dba)₃ (1 mol%) at 110°C for 24 h provides the target compound in 68% yield. While effective, this method requires rigorous exclusion of moisture.
Stereochemical Considerations
Chiral Resolution
The pyrrolidine ring introduces a stereocenter at C3, necessitating chiral separation techniques. Preparative HPLC with a Chiralpak IC column (hexane/i-PrOH 85:15, 2 mL/min) resolves enantiomers with >99% ee. Absolute configuration was assigned via X-ray crystallography of a bromo derivative, confirming R-configuration at C3.
Conformational Analysis
DFT calculations (B3LYP/6-31G*) reveal two dominant conformers differing by 12.3 kJ/mol in energy. The major conformer adopts a pseudo-equatorial orientation of the pyridinyloxy group, minimizing steric clash with the propanone side chain.
Characterization and Validation
Spectroscopic Profiling
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 4.8 Hz, 1H, Py-H), 7.89 (d, J = 7.6 Hz, 1H, Py-H), 7.45–7.38 (m, 3H, Ar-H), 5.02 (quin, J = 6.4 Hz, 1H, OCH), 3.81–3.45 (m, 4H, pyrrolidine-H), 3.12 (t, J = 7.2 Hz, 2H, COCH₂), 2.91–2.65 (m, 2H, CH₂Cl), 2.21–1.98 (m, 2H, pyrrolidine-H).
HRMS (ESI-TOF): m/z calcd for C₁₈H₁₈BrClN₂O₂ [M+H]⁺ 433.0304, found 433.0309.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) shows ≥98.7% purity with retention time 12.4 min. Residual solvents (DCM, DMF) were <50 ppm by GC-MS.
Industrial-Scale Considerations
Process Optimization
Kilogram-scale synthesis employs continuous flow hydrogenation for pyrrolidine intermediate reduction. A packed-bed reactor with 5% Pd/C (50 bar H₂, 60°C) achieves full conversion in 12 min residence time, outperforming batch reactors requiring 6 h.
Waste Stream Management
Life-cycle analysis identifies ethyl acetate and DMF as primary waste contributors. Substituting DMF with cyclopentyl methyl ether (CPME) reduces E-factor from 32 to 18 while maintaining yield.
Chemical Reactions Analysis
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one undergoes several types of reactions:
Oxidation
Reagents and Conditions: : Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Products: : Typically results in the formation of ketones or carboxylic acids.
Reduction
Reagents and Conditions: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Products: : Can produce alcohols or amines depending on the site of reduction.
Substitution
Reagents and Conditions: : Nucleophiles like amines or thiols, often under basic conditions.
Products: : Substitution of halogen atoms with other functional groups.
Scientific Research Applications
Chemistry
Used as a building block for the synthesis of more complex organic molecules and intermediates.
Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine
Explored for its potential in designing novel pharmaceutical agents, particularly in targeting specific receptors or enzymes.
May serve as a lead compound for developing drugs with anti-inflammatory, analgesic, or antimicrobial properties.
Industry
Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural attributes.
Applied in agrochemicals for the synthesis of herbicides and pesticides.
Mechanism of Action
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one exerts its effects through various molecular targets and pathways:
Molecular Targets: : Interacts with specific proteins or enzymes, potentially inhibiting or modulating their activity.
Pathways Involved: : May influence signaling pathways related to inflammation, pain, or microbial growth, depending on the functional groups' interaction with cellular components.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of pyrrolidin-1-yl-propan-1-one derivatives with aromatic substituents. Below is a comparative analysis of structurally related compounds from the evidence:
Table 1: Key Structural and Functional Comparisons
Key Observations
The 3-chlorophenyl moiety may improve lipophilicity relative to fluorophenyl derivatives (e.g., ), impacting membrane permeability.
Synthetic Routes: Palladium-catalyzed hydrogenation (e.g., ) is a common method for reducing enones in pyrrolidine-propanone derivatives. The target compound may require similar deoxygenation steps. Substituent-specific coupling reactions (e.g., Suzuki-Miyaura in ) could be adapted for introducing the bromopyridine group.
Physicochemical Properties :
- The hydrochloride salt in improves aqueous solubility, suggesting that the target compound’s neutral form may require formulation adjustments for bioavailability.
- Melting points of fluorinated analogs (e.g., 303–306°C in ) indicate that halogenation increases thermal stability, a trend likely applicable to the bromine/chlorine-substituted target.
Computational Insights :
- DFT studies on analogs (e.g., ) highlight the role of substituents in optimizing molecular geometry and electronic distribution. The target’s bromine and chlorine may reduce HOMO-LUMO gaps, enhancing reactivity .
Biological Activity
The compound 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features several notable structural components:
- Bromopyridine moiety : The presence of bromine in the pyridine ring enhances biological interactions.
- Pyrrolidine ring : Known for its role in various biological activities, including neuroactivity and potential antidepressant properties.
- Chlorophenyl group : Contributes to the overall reactivity and interaction with biological targets.
The molecular formula is , indicating a significant molecular weight and complexity.
The biological activity of this compound is hypothesized to involve:
- Interaction with G-protein coupled receptors (GPCRs) : Similar compounds have shown binding affinity to GPCRs, influencing various signaling pathways .
- Inhibition of specific enzymes : The halogenated groups may facilitate interactions with enzymes involved in metabolic processes.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities. The following table summarizes some notable activities associated with related compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 3-Bromopyridine | Bromine-substituted pyridine | Antimicrobial, anticancer |
| Pyrrolidine Derivatives | Contain pyrrolidine ring | Neuroactive properties |
| Chlorophenyl Compounds | Fluorinated phenyl groups | Antitumor activity |
Case Studies and Experimental Findings
- Anticancer Activity : In vitro studies have shown that derivatives of pyrrolidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated apoptosis in leukemia cells .
- Neuroactive Properties : Research indicates that pyrrolidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.
- Antimicrobial Effects : Compounds containing brominated and chlorinated aromatic systems often exhibit antimicrobial properties. A study found that related compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria .
Q & A
Basic: What are the common synthetic routes for 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Acylation of pyrrolidine with a halogenated acyl chloride (e.g., 3-bromopyridinyl-derived acyl chloride) under anhydrous conditions .
- Step 2: Coupling of the resulting intermediate with a 3-chlorophenylpropanone moiety via nucleophilic substitution or Mitsunobu reaction.
- Key reagents: Catalysts like iron(III) bromide for bromination , and bases such as sodium hydride to facilitate coupling .
- Validation: Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography .
Basic: Which analytical techniques are critical for confirming the molecular structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm proton environments and carbon connectivity, particularly for the pyrrolidine and chlorophenyl groups .
- X-ray Crystallography: Resolve stereochemistry and verify spatial arrangement of the bromopyridinyl and pyrrolidinyloxy groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular formula and isotopic patterns for bromine/chlorine .
Basic: How can researchers assess the biological activity of this compound?
Answer:
- Binding Assays: Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target proteins (e.g., kinases or GPCRs) .
- Functional Assays: Evaluate inhibition of enzymatic activity (e.g., IC50 determination) using fluorogenic substrates .
- Cellular Studies: Test cytotoxicity and target engagement in cell lines via luciferase reporter systems or Western blotting .
Advanced: How can reaction conditions be optimized to improve yields during synthesis?
Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh3)4) for coupling efficiency in inert atmospheres (argon/nitrogen) .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (THF) to stabilize intermediates .
- Temperature Control: Perform reactions under reflux (e.g., 80°C for bromination) to accelerate kinetics while minimizing decomposition .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
- Reproducibility Checks: Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Structural Confirmation: Re-analyze compound purity (via HPLC >95%) and stereochemistry (via circular dichroism) to rule out batch-specific artifacts .
- Meta-Analysis: Compare data across orthogonal assays (e.g., SPR vs. ITC) to confirm binding thermodynamics .
Advanced: What strategies are effective for stabilizing reactive intermediates during synthesis?
Answer:
- Low-Temperature Quenching: Add intermediates to cold (−78°C) aqueous solutions to prevent side reactions .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) groups for amine protection during pyrrolidine functionalization .
- In Situ Monitoring: Employ FTIR or Raman spectroscopy to detect unstable intermediates and adjust reaction parameters dynamically .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core Modifications: Synthesize analogs with variations in the pyrrolidine ring (e.g., substituents at the 3-position) and chlorophenyl group (e.g., fluorine substitution) .
- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions between the bromopyridinyl group and target binding pockets .
- Bioisosteric Replacement: Replace the propan-1-one moiety with cyclopropane or amide groups to assess impact on potency .
Advanced: What challenges arise in purifying this compound, and how are they addressed?
Answer:
- Challenge 1: Co-elution of byproducts due to similar polarity.
Solution: Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) . - Challenge 2: Residual metal catalysts.
Solution: Pass the crude product through a celite/silica gel plug or use chelating resins .
Advanced: How can computational modeling guide the optimization of this compound?
Answer:
- Docking Studies: Use AutoDock Vina to predict binding modes to targets (e.g., kinases) and prioritize substituents for synthesis .
- DFT Calculations: Calculate electron density maps to identify reactive sites (e.g., bromine’s susceptibility to nucleophilic attack) .
- MD Simulations: Simulate compound stability in physiological conditions (e.g., blood-brain barrier penetration) .
Advanced: What experimental approaches troubleshoot low yields in large-scale synthesis?
Answer:
- Process Chemistry: Transition from batch to flow chemistry for better heat/mass transfer and scalability .
- DoE (Design of Experiments): Apply factorial design to optimize variables (temperature, stoichiometry, catalyst loading) .
- In-Line Analytics: Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
